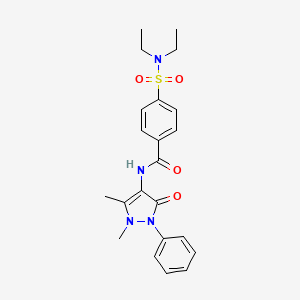

4-(N,N-diethylsulfamoyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-(diethylsulfamoyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O4S/c1-5-25(6-2)31(29,30)19-14-12-17(13-15-19)21(27)23-20-16(3)24(4)26(22(20)28)18-10-8-7-9-11-18/h7-15H,5-6H2,1-4H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEHHLWQAOZSST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(N,N-diethylsulfamoyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological properties. Its structure features a sulfamoyl group , which is often associated with antimicrobial activity, and a pyrazole ring , recognized for anticancer and anti-inflammatory effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Pyrazole derivatives have shown promising results against various bacterial strains. For instance, studies have indicated that certain substituted pyrazoles possess significant antibacterial properties .

- Anticancer Properties : The pyrazole framework is recognized for its ability to inhibit cancer cell proliferation. Research has documented the efficacy of similar compounds in targeting specific cancer cell lines, showcasing their potential as anticancer agents .

- Anti-inflammatory Effects : Compounds within this class have demonstrated anti-inflammatory properties through the modulation of inflammatory pathways .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in key biological processes:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

- Receptor Modulation : The ability of pyrazole derivatives to bind to various receptors suggests potential applications in modulating receptor-mediated signaling pathways .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on a series of pyrazole derivatives demonstrated that compounds with structural similarities to this compound exhibited potent cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation .

科学研究应用

Antimicrobial Activity

Recent studies indicate that derivatives of this compound exhibit significant antimicrobial properties. For instance:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| 4-(N,N-diethylsulfamoyl)-N-(1,5-dimethyl...) | 9.80 µg/mL | E. coli |

| Benzofuran-Pyrazole | 20 µg/mL | Staphylococcus aureus |

These results suggest that the compound has the potential to be developed as an antibiotic agent against common bacterial infections.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated through in vitro assays. It was found to stabilize human red blood cell membranes, indicating a protective effect against hemolysis induced by thermal or osmotic stress. The percentage of membrane stabilization ranged from 86.70% to 99.25%, demonstrating strong anti-inflammatory properties.

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the DPPH scavenging assay, revealing high radical scavenging activity with percentages between 84.16% and 90.52%. This suggests that the compound may play a role in mitigating oxidative stress-related conditions.

Case Studies

Several studies have investigated the biological properties of similar compounds:

- A study published in MDPI focused on benzofuran–pyrazole derivatives and their antimicrobial and antioxidant activities, supporting the hypothesis that structural motifs within pyrazole derivatives can enhance biological efficacy.

- Another research article examined antipyrine-like derivatives and their interactions with DNA gyrase B, highlighting the importance of structural diversity in developing new therapeutic agents.

常见问题

Q. What are the standard synthetic routes for preparing 4-(N,N-diethylsulfamoyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide?

Methodological Answer: The compound can be synthesized via carbodiimide-mediated coupling reactions. A typical protocol involves:

- Reacting the sulfamoylbenzoyl chloride derivative with 4-aminoantipyrine (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine) in anhydrous dichloromethane.

- Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and triethylamine as a base to activate the carboxyl group .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methylene chloride for single-crystal growth .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Essential for resolving molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Data collection at 100–293 K with MoKα radiation (λ = 0.71073 Å) and refinement using SHELXL (R factor < 0.05) .

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent integration and diastereotopic protons .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 307.3465 for the core antipyrine-benzamide scaffold) .

Advanced Research Questions

Q. How do steric and electronic factors influence the molecular conformation of this compound?

Methodological Answer:

- Dihedral angles : The diethylsulfamoyl group introduces steric hindrance, rotating the benzamide moiety relative to the pyrazolone ring. For analogs, dihedral angles between 48.5° and 80.7° are observed, affecting crystal packing .

- Hydrogen bonding : N–H···O interactions stabilize dimeric R₂²(10) motifs, as seen in antipyrine-acetamide derivatives. Adjusting substituents (e.g., methyl vs. phenyl groups) modulates electronic density and hydrogen-bond strength .

Q. How can computational methods aid in understanding the reactivity and binding properties of this compound?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., cyclooxygenase enzymes). Focus on the sulfamoyl group’s electrostatic potential and the benzamide’s hydrophobic pocket occupancy .

- DFT calculations : B3LYP/6-31G(d) optimizations reveal charge distribution and frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating nucleophilic attack susceptibility at the sulfamoyl oxygen .

Q. What strategies resolve data contradictions in crystallographic or spectroscopic studies of similar amides?

Methodological Answer:

- Refinement discrepancies : Address R-factor inconsistencies by re-examining thermal parameters (Ueq) for disordered atoms or using twin refinement in SHELXL .

- NMR signal overlap : Apply 2D techniques (COSY, NOESY) to distinguish adjacent protons in crowded regions (e.g., pyrazolone C4 and C5 methyl groups) .

- Validation tools : Cross-check with CCDC databases (e.g., Mercury) to confirm bond lengths/angles against published analogs .

Q. What are the challenges in synthesizing derivatives with modified sulfamoyl or pyrazolone groups?

Methodological Answer:

- Sulfamoyl reactivity : Diethylsulfamoyl’s electron-withdrawing nature slows nucleophilic substitution. Use microwave-assisted synthesis (120°C, DMF) to accelerate reactions .

- Pyrazolone ring stability : Avoid acidic conditions (pH < 5) to prevent hydrolysis of the 3-oxo group. Monitor via TLC (ethyl acetate:hexane = 3:7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。